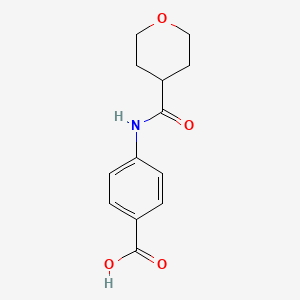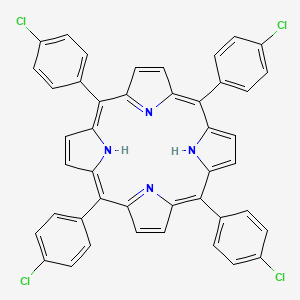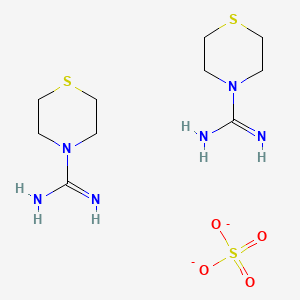
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . It is known for its broad-spectrum fungicidal properties, particularly in inhibiting the biosynthesis of ergosterol in fungi . This compound is also referred to as SSF-109 and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the reaction of 4-chlorophenylcycloheptanone with 1H-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, alkoxide, amine, solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves the inhibition of the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole-based antifungal agents .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-based antifungal agent that inhibits ergosterol biosynthesis.
Itraconazole: Similar mechanism of action, used to treat a variety of fungal infections.
Ketoconazole: Also inhibits ergosterol biosynthesis but has a broader spectrum of activity.
Uniqueness
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unique due to its specific structural features, which confer distinct antifungal properties and make it a valuable compound for research and industrial applications . Its ability to inhibit ergosterol biosynthesis with high specificity sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-12-7-5-11(6-8-12)15(20)9-3-1-2-4-13(15)14-17-10-18-19-14/h5-8,10,13,20H,1-4,9H2,(H,17,18,19) |
InChI Key |
OROFUACSTHWIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)C3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)




![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)


![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)
